molecular formula C16H9ClO2S B3026493 1-Pyrenesulfonyl chloride CAS No. 61494-52-8

1-Pyrenesulfonyl chloride

Cat. No. B3026493
CAS RN: 61494-52-8
M. Wt: 300.8 g/mol
InChI Key: YTFLOMYZTLUWHX-UHFFFAOYSA-N
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Description

1-Pyrenesulfonyl chloride is an amine reactive reagent used for labeling peptides, proteins, and other biological molecules . Its fluorescence emission is environment-dependent .


Synthesis Analysis

The synthesis of 1-Pyrenesulfonyl chloride involves two stages . In the first stage, sodium pyrene-1-sulfonate reacts with hydrogen chloride and thionyl chloride in N,N-dimethyl-formamide at 5°C for 3 hours under an inert atmosphere . In the second stage, the product from the first stage reacts with hydrogen chloride in diethyl ether at 0°C under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 1-Pyrenesulfonyl chloride is C16H9ClO2S . It has a molecular weight of 300.76 . The SMILES representation of its structure is C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)Cl .


Chemical Reactions Analysis

1-Pyrenesulfonyl chloride reacts with amines to yield blue- or blue-green–fluorescent sulfonamides . It has been used to generate a fluorescent ATP sensor via modification of an ATP-binding ribonucleopeptide .


Physical And Chemical Properties Analysis

1-Pyrenesulfonyl chloride is a solid substance . It is soluble in anhydrous DMF .

Scientific Research Applications

Fluorescent Labeling and Probing

1-Pyrenesulfonyl chloride is an amine-reactive reagent commonly used for labeling peptides, proteins, and other biological molecules. Its fluorescence emission is environment-dependent, making it an excellent choice for studying molecular interactions, protein folding, and binding events. Researchers often employ PSC to visualize specific cellular components or track protein localization within cells .

Coating Microstructure Analysis

Researchers have utilized pyrene-sulfonamide conjugates formed by reacting PSC with amine groups immobilized on surfaces (e.g., glass fibers). These conjugates serve as fluorescence probes for studying coating microstructures. By monitoring fluorescence changes, scientists gain insights into the organization and behavior of coatings, which is crucial in fields like materials science and surface engineering .

Future Directions

While specific future directions for 1-Pyrenesulfonyl chloride were not found in the search results, its use as an amine reactive reagent for labeling peptides, proteins, and other biological molecules suggests potential applications in biochemistry and molecular biology research .

properties

IUPAC Name

pyrene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO2S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFLOMYZTLUWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-Pyrenesulfonyl chloride interact with its targets, and what are the downstream effects?

A1: 1-Pyrenesulfonyl chloride reacts with the hydroxyl groups present in various molecules. For instance, it reacts with phenolic hydroxy groups in bisphenols [] and the hydroxyl group of N-linked oligosaccharides released from glycoproteins [, ]. This reaction forms a stable sulfonate ester bond, covalently attaching the pyrene moiety to the target molecule. The downstream effect of this labeling is a significant increase in fluorescence, enabling sensitive detection and analysis of the targeted molecules using techniques like fluorescence spectroscopy and mass spectrometry.

Q2: What is the structural characterization of 1-Pyrenesulfonyl chloride?

A2: While the provided research articles focus on the applications of PSC and don't explicitly detail its spectroscopic data, its structural characteristics are as follows:

    Q3: What are the applications of 1-Pyrenesulfonyl chloride in analytical chemistry?

    A3: 1-Pyrenesulfonyl chloride is primarily used as a derivatizing agent in analytical chemistry due to its high fluorescence. Some key applications include:

    • Oligosaccharide Analysis: PSC labels N-linked oligosaccharides released from glycoproteins, enabling their sensitive detection and characterization using fluorescence detection coupled with liquid chromatography and mass spectrometry techniques [, ].
    • Bisphenol Determination: PSC reacts with bisphenols, a class of endocrine disruptors, to form fluorescent derivatives. This reaction forms the basis for their sensitive detection and quantification in environmental samples using High-Performance Liquid Chromatography with fluorescence detection [].

    Q4: How does the structure of 1-Pyrenesulfonyl chloride contribute to its fluorescence properties and applications in biomolecule analysis?

    A4: The pyrene moiety in PSC is responsible for its strong fluorescence. When PSC reacts with a target molecule, the pyrene becomes covalently linked, conferring its fluorescent properties to the conjugate. This fluorescence labeling enables sensitive detection of the labeled biomolecules like oligosaccharides [, ] and DNA adducts [, ] using techniques like fluorescence spectroscopy and mass spectrometry.

    Q5: Can you explain the use of 1-Pyrenesulfonyl chloride in studying protein flexibility?

    A5: Researchers have utilized PSC to study the conformational flexibility of the molecular chaperonin cpn60 []. By covalently labeling cpn60 with PSC, they could monitor the changes in fluorescence polarization upon binding with unfolded proteins or ATP. This study provided insights into the dynamic nature of cpn60 and its role in protein folding.

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